C-Biphenyl-4-yl-methylamine hydrochloride
Overview
Description
C-Biphenyl-4-yl-methylamine hydrochloride, also known as [4-(4-Chlorophenyl)phenyl]methylamine hydrochloride, is a chemical compound with the molecular formula C13H14ClN12. It is not intended for human or veterinary use and is typically used for research purposes2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of C-Biphenyl-4-yl-methylamine hydrochloride. However, it’s available for purchase from various suppliers for research purposes342.Molecular Structure Analysis
The molecular structure of C-Biphenyl-4-yl-methylamine hydrochloride can be represented by the InChI code: 1S/C13H12ClN.ClH/c14-13-7-5-12 (6-8-13)11-3-1-10 (9-15)2-4-11;/h1-8H,9,15H2;1H1.
Chemical Reactions Analysis
Specific chemical reactions involving C-Biphenyl-4-yl-methylamine hydrochloride are not readily available in the sources I found.Physical And Chemical Properties Analysis
C-Biphenyl-4-yl-methylamine hydrochloride has a molecular weight of 219.71 g/mol2. More detailed physical and chemical properties were not found in the sources I accessed.Scientific Research Applications
Catalyst in Chemical Synthesis
C-Biphenyl-4-yl-methylamine hydrochloride has been explored in the context of chemical synthesis, particularly as part of catalyst systems for C-N cross-coupling reactions. The development of new biarylmonophosphine ligands demonstrates the compound's utility in enabling the use of aryl mesylates in C-N bond-forming reactions. This facilitates the highly selective monoarylation of primary amines, including methylamine, under low catalyst loadings and fast reaction times, offering a valuable tool for the synthesis of complex organic molecules (B. Fors, D. Watson, M. R. Biscoe, S. Buchwald, 2008).
Pharmacological Studies
Research into the pharmacology of related compounds, such as Methylphenidate, provides insight into the potential applications of C-Biphenyl-4-yl-methylamine hydrochloride in understanding drug mechanisms. Methylphenidate, a central nervous system stimulant, has been studied for its effects on conditions like ADHD and narcolepsy. The pharmacological profile and therapeutic applications of such compounds underscore the importance of studying C-Biphenyl-4-yl-methylamine hydrochloride derivatives for similar or related pharmacological effects (T. Challman, J. Lipsky, 2000).
Environmental Studies
In environmental science, the degradation of pollutants like methyl parathion using hydrodynamic cavitation illustrates a potential application area for C-Biphenyl-4-yl-methylamine hydrochloride. Studies focusing on the removal of persistent organic pollutants through advanced oxidation processes can be relevant to understanding how derivatives of C-Biphenyl-4-yl-methylamine hydrochloride might be used to enhance these degradation pathways or as models for studying the environmental fate of similar compounds (P. N. Patil, P. Gogate, 2012).
Safety And Hazards
Specific safety and hazard information for C-Biphenyl-4-yl-methylamine hydrochloride is not provided in the sources I found. However, as with all chemicals, it should be handled with appropriate safety measures.
Future Directions
The future directions for the use of C-Biphenyl-4-yl-methylamine hydrochloride are not specified in the sources I found. As it is a research chemical, its future applications will likely depend on the results of ongoing and future studies.
Relevant Papers
Unfortunately, I couldn’t find specific papers related to C-Biphenyl-4-yl-methylamine hydrochloride in the sources I accessed.
properties
IUPAC Name |
(4-phenylphenyl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.ClH/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12;/h1-9H,10,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISSUUJHKDXCTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592627 | |
Record name | 1-([1,1'-Biphenyl]-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C-Biphenyl-4-yl-methylamine hydrochloride | |
CAS RN |
238428-24-5 | |
Record name | 1-([1,1'-Biphenyl]-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-phenylphenyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.